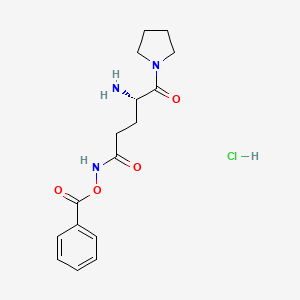
(4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) group and a methoxy group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the product typically involves recrystallization or chromatography techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid are used for Boc deprotection.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or other coupled products.
Oxidation: Phenols or quinones.
Substitution: Amines or other deprotected derivatives.
Applications De Recherche Scientifique
Chemistry: (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid is widely used as a building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing complex molecular architectures, including pharmaceuticals and natural products .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. The compound’s ability to form reversible covalent bonds with active site serine residues in enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic components. Its role as a precursor in the production of functionalized aromatic compounds is crucial for developing new materials with specific properties .
Mécanisme D'action
The mechanism of action of (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid primarily involves its reactivity with other chemical species. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, which can be selectively removed under acidic conditions to reveal the free amine .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the tert-butoxycarbonyl and methoxy groups, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic Acid: Similar structure but lacks the Boc group, limiting its use in protecting group strategies.
4-(tert-Butoxycarbonyl)phenylboronic Acid: Similar but lacks the methoxy group, affecting its reactivity and solubility properties.
Uniqueness: (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid stands out due to the presence of both the Boc and methoxy groups. The Boc group provides a means for protecting amines during synthesis, while the methoxy group can influence the compound’s electronic properties and reactivity. This combination of functional groups enhances its utility in various chemical transformations and applications .
Propriétés
Formule moléculaire |
C12H17BO5 |
|---|---|
Poids moléculaire |
252.07 g/mol |
Nom IUPAC |
[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(13(15)16)7-10(9)17-4/h5-7,15-16H,1-4H3 |
Clé InChI |
WWQUHLOSYBRAIM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C(=O)OC(C)(C)C)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



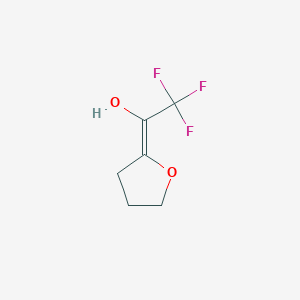
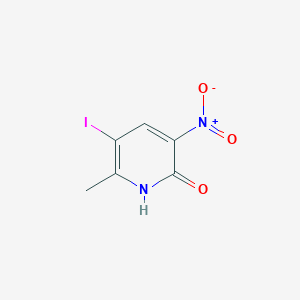
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)

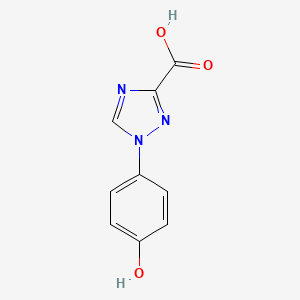


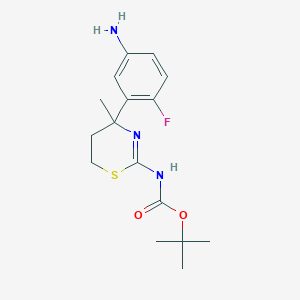

![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
